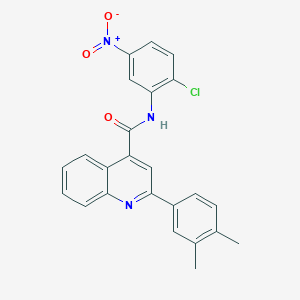![molecular formula C27H18ClNO6 B11663068 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11663068.png)
5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone est un composé organique complexe doté d'une structure spiro unique
Méthodes De Préparation
La synthèse du 5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone implique plusieurs étapes. Une voie de synthèse courante comprend l'utilisation de réactions de couplage de Suzuki–Miyaura, connues pour leurs conditions de réaction douces et tolérantes aux groupes fonctionnels . Le processus implique généralement la réaction de l'acide 5-chloro-2-méthoxyphénylboronique avec un halogénure d'aryle approprié en présence d'un catalyseur au palladium . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ce processus avec des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire, en particulier aux positions chloro et méthoxy, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Le 5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour le développement de nouveaux composés à activité biologique potentielle.
Biologie : Le composé peut être étudié pour ses interactions avec les molécules biologiques et ses effets thérapeutiques potentiels.
Médecine : La recherche peut se concentrer sur son potentiel en tant que candidat médicament pour le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Des composés similaires au 5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone comprennent :
5-(5-chloro-2-méthoxyphényl)-2-furfuraldéhyde : Ce composé partage un motif de substitution chloro et méthoxy similaire mais diffère dans sa structure de base.
3-chloro-4-(dichlorométhyl)-5-hydroxy-2(5H)-furanone : Un autre composé avec une substitution chloro, mais avec des groupes fonctionnels et une structure de base différents.
La particularité du 5-(5-chloro-2-méthoxyphényl)-3-phényl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indène]-1’,3’,4,6(3H,5H)-tétrone réside dans sa structure spiro, qui lui confère des propriétés chimiques et physiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C27H18ClNO6 |
|---|---|
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
5-(5-chloro-2-methoxyphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H18ClNO6/c1-34-19-12-11-15(28)13-18(19)29-25(32)20-21(26(29)33)27(35-22(20)14-7-3-2-4-8-14)23(30)16-9-5-6-10-17(16)24(27)31/h2-13,20-22H,1H3 |
Clé InChI |
UDYXJWBQSYHAGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11663010.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({(2E)-2-[4-(thietan-3-yloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11663014.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11663029.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
![4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B11663050.png)
![3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11663054.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663060.png)
